1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Medicinal chemists often need versatile, metabolically stable scaffolds for SAR studies. This heterocyclic building block uniquely combines a strained cyclopropane ring, a carboxylic acid, and a 4-bromopyridine handle, enabling modular diversification and improved metabolic stability. - Modular diversification: Bromine handle allows late-stage Suzuki-Miyaura cross-coupling for rapid analog synthesis. - Metabolic stability: The geminally substituted cyclopropane ring blocks oxidative metabolism, potentially extending half-life and in vivo exposure. - Dual orthogonal handles: Carboxylic acid and bromine can be independently derivatized (amide/ester formation and cross-coupling) for efficient library generation. All batches are quality-assured and shipped from US/EU hubs for reliable global delivery.

Molecular Formula C9H8BrNO2
Molecular Weight 242.072
CAS No. 2091004-88-3
Cat. No. B2513873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid
CAS2091004-88-3
Molecular FormulaC9H8BrNO2
Molecular Weight242.072
Structural Identifiers
SMILESC1CC1(C2=NC=CC(=C2)Br)C(=O)O
InChIInChI=1S/C9H8BrNO2/c10-6-1-4-11-7(5-6)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)
InChIKeyXBAWKFQBUSVFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic Acid Overview


1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid (CAS 2091004-88-3) is a heterocyclic building block with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol [1]. Its structure uniquely combines a strained cyclopropane ring, a carboxylic acid moiety, and a 4-bromopyridine group. The cyclopropane ring, characterized by compressed bond angles and significant ring strain, serves as a well-established motif in medicinal chemistry for improving metabolic stability and enhancing three-dimensionality for target engagement [2]. The bromine atom on the pyridine ring provides a versatile handle for downstream diversification via cross-coupling reactions, making this compound a strategically valuable intermediate for the synthesis of novel pharmaceutical candidates and chemical probes.

Bromine handle enables modular cross-coupling diversification
Cyclopropane ring provides conformational restriction and may improve metabolic stability
Carboxylic acid allows orthogonal amide/ester derivatization

Key Advantages of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic Acid


The value of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid (CAS 2091004-88-3) is not defined by any single property but by its unique integration of three key functionalities. While other compounds possess a cyclopropane ring, a pyridine, or a carboxylic acid, the specific confluence of all three in this molecule—coupled with a strategically placed bromine atom—is non-transferable. The bromine at the pyridine 4-position is essential for enabling modular, late-stage diversification via cross-coupling [1], a capability absent in the non-brominated analog 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 162960-26-1) [2]. Furthermore, the cyclopropane ring introduces beneficial conformational constraints and metabolic stability [3] that are not present in simple alkyl-linked or acyclic alternatives. Simply substituting this compound with a similar-looking pyridine-acid or a generic cyclopropane building block would strip the project of a critical design element for creating complex, drug-like molecules.

Non-brominated analog Lacks the cross-coupling handle; modular diversification may not be possible
Acyclic linker May not reproduce the conformational restriction or reported stability advantage
Nitrile analog Requires additional hydrolysis to access the carboxylic acid, adding synthetic complexity

Comparative Evidence Matrix


Cyclopropane vs. Acyclic Metabolic Stability

The cyclopropane ring confers enhanced metabolic stability compared to acyclic alkyl or simple aryl-acetic acid analogs. Structure-activity relationship (SAR) studies have demonstrated that cyclopropane rings can improve metabolic stability by 3–5× relative to linear alkyl chains due to reduced susceptibility to cytochrome P450 oxidation [1]. While direct experimental data for this specific compound is not publicly available, this class-level inference is a well-established principle in medicinal chemistry. For 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid, the geminal substitution on the cyclopropane ring (the carbon bonded to both the pyridine and the acid) effectively blocks a common site of metabolic oxidation, suggesting a superior stability profile compared to a non-cyclized analog like 2-(4-bromopyridin-2-yl)acetic acid.

Metabolic Stability
Class-level
Predicted 3–5× improvement vs. linear alkyl chains (inferred from class SAR)
Reported cyclopropane stability advantage may support lead optimization
Direct experimental data for this compound not available; requires validation
Medicinal Chemistry Drug Metabolism Pharmacokinetics

4-Bromopyridine Diversification Handle

The presence of a bromine atom at the 4-position of the pyridine ring is a critical differentiator from non-halogenated analogs like 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid. This bromine enables efficient participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. The effectiveness of 4-bromopyridine in such reactions is well-documented, with studies showing that substituted 2,4-dibromopyridines undergo regioselective Suzuki coupling at the 2-position, leaving the 4-bromo group intact for further elaboration [1]. In contrast, the non-brominated analog (CAS 162960-26-1) [2] offers no such handle for modular diversification, limiting its utility to simple amide or ester formation. A related nitrile analog, 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile , shares the bromine handle but requires an additional hydrolysis step to access the carboxylic acid, adding synthetic complexity.

Diversification Handle
Head-to-head
Bromine at 4-position enables Suzuki, Heck, Sonogashira couplings; non-brominated analog lacks this handle
Supports modular library synthesis; procurement-relevant differentiation
Comparator: 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 162960-26-1)
Organic Synthesis Cross-Coupling Late-Stage Functionalization

Lipophilicity vs. Unsubstituted Pyridine Analogs

The incorporation of a bromine atom significantly alters the lipophilicity of the molecule compared to its non-brominated counterpart. The target compound has a calculated LogP (XLogP3-AA) of 1.4 [1]. In contrast, the unsubstituted analog 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid has a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol [2]. While a direct computed LogP for the unsubstituted analog was not found in the primary search, the addition of a bromine atom is known to increase lipophilicity, typically adding approximately 0.5–1.0 to the LogP value. This property influences membrane permeability and protein binding. Furthermore, the presence of bromine also increases the topological polar surface area (TPSA) to 50.2 Ų for the target compound [1], compared to an estimated 50.2 Ų for the non-brominated version. This difference, while modest, can be important for optimizing central nervous system (CNS) drug candidates where a balance between lipophilicity and TPSA is critical.

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 1.4, MW 242.07; analog MW 163.17, estimated LogP lower
Higher lipophilicity may influence permeability; requires monitoring for promiscuity
Computed values; experimental verification recommended
Physicochemical Properties Lipophilicity ADME

Conformational Restriction vs. Flexible Linkers

The cyclopropane ring acts as a rigid scaffold, imposing a defined geometry and reducing the conformational entropy penalty upon target binding. This is a key differentiator from flexible alkyl linkers. The introduction of a cyclopropyl group is a well-established strategy to lock a molecule into a bioactive conformation, which can enhance binding affinity and selectivity for a biological target [1]. For example, the target compound fixes the carboxylic acid and the pyridine ring in a specific spatial orientation defined by the cyclopropane ring. An analog like 2-(4-bromopyridin-2-yl)acetic acid would have a highly flexible methylene linker, resulting in a significantly higher entropic cost for binding. This conformational restriction is a fundamental advantage in fragment-based drug design and lead optimization [1].

Conformational Restriction
Class-level
Rigid cyclopropane scaffold reduces entropic cost; potential >10-fold affinity gain observed in other systems
Rigid scaffold may enhance target affinity and selectivity; compound-specific data needed
General principle; direct evidence for this building block not reported
Conformational Analysis Target Engagement Entropy

Drug Discovery Applications


Suzuki-Miyaura Library Synthesis

This compound is an ideal core scaffold for generating diverse libraries of drug-like molecules. Its 4-bromopyridine handle is specifically designed for high-yielding, modular diversification using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This allows medicinal chemists to efficiently explore structure-activity relationships (SAR) by introducing a wide array of aryl and heteroaryl boronic acids at the 4-position of the pyridine ring, while the carboxylic acid can be independently derivatized as an amide or ester. This approach is more efficient than synthesizing each analog de novo.

Metabolic Stability Optimization

The cyclopropane ring is a proven structural motif for improving the metabolic stability of drug candidates [2]. The geminal substitution pattern on the cyclopropane ring blocks potential sites for oxidative metabolism. This compound is therefore a valuable building block for replacing a metabolically labile, acyclic linker (e.g., a benzylic or simple alkyl chain) in an existing lead series. The predicted 3–5× improvement in metabolic stability [2] can translate to a longer half-life and better in vivo exposure, directly addressing a common cause of attrition in drug development.

Conformational Restriction for FBDD

This compound can serve as a core fragment in FBDD campaigns. Its rigid cyclopropane scaffold restricts the conformational freedom of the attached acid and pyridine rings [2]. This reduces the entropic penalty of binding and can lead to a higher affinity hit compared to a more flexible analog. The bromine atom provides a clear vector for fragment growth or linking, allowing the fragment to be efficiently evolved into a more potent lead compound through structure-guided design.

Kinase Inhibitor Synthesis

The cyclopropane moiety is increasingly common in kinase inhibitor scaffolds, where it can improve selectivity by engaging in unique hydrophobic interactions or by positioning key functional groups for optimal binding [2]. The 1-(4-bromopyridin-2-yl) motif is structurally related to fragments found in several kinase inhibitor programs. This compound provides a direct route to install this valuable motif, with the bromine and carboxylic acid serving as orthogonal handles for constructing a focused library of potential ATP-competitive or allosteric inhibitors.

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
4-Bromopyridine cross-coupling handle
Cross-coupling efficiency and scope
Metabolic stability optimization
Cyclopropane scaffold for reduced oxidative metabolism
In vitro microsomal stability assays
Fragment-based drug discovery (FBDD)
Rigid cyclopropane for conformational restriction
Binding affinity and selectivity improvements
Kinase inhibitor scaffold construction
Cyclopropane-pyridine motif for inhibitor design
Kinase selectivity profiling and target engagement

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